

# Synthesis Protocol for Trigonostyrin C Analog, Trigonostemine G

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## Compound of Interest

Compound Name: *Trigonostyrin C*

Cat. No.: *B13442970*

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## Abstract

This application note provides a detailed protocol for the total synthesis of Trigonostemine G, a  $\beta$ -carboline alkaloid isolated from *Trigonostemon filipes*. As a protocol for the synthesis of **Trigonostyrin C** could not be located in the peer-reviewed literature, this protocol for a structurally related alkaloid from the same genus is presented as a representative example. The synthesis of Trigonostemine G is achieved through a three-step process commencing with the nucleophilic addition of a protected 5-hydroxyindole to a 1-formyl- $\beta$ -carboline derivative, followed by an oxidation and a final deprotection step. This protocol is based on the first total synthesis reported by Szabó et al.

## Introduction

The  $\beta$ -carboline alkaloids are a diverse family of natural products known for their wide range of biological activities. Trigonostemine G, isolated from the twigs of *Trigonostemon filipes*, is a member of this family. The development of a robust synthetic route to Trigonostemine G and its analogs is of significant interest for further investigation of their therapeutic potential. This document outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of Trigonostemine G.

## Overall Synthetic Scheme

The total synthesis of Trigonostemine G can be summarized in the following three key steps:

- **Nucleophilic Addition:** Reaction of 1-formyl-7-methoxy- $\beta$ -carboline with the lithium salt of 5-(tert-butyldimethylsilyloxy)-1H-indole to form the secondary alcohol intermediate.
- **Oxidation:** Oxidation of the secondary alcohol to the corresponding ketone using activated manganese dioxide ( $\text{MnO}_2$ ).
- **Deprotection:** Removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final product, Trigonostemine G.

## Data Presentation

Step	Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Spectroscopic Data Highlights
1	(5-((tert-butyl dimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol	$C_{28}H_{31}N_3O_3S$	485.66	85	$^1H$ NMR and $^{13}C$ NMR consistent with structure
2	(5-((tert-butyl dimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone	$C_{28}H_{29}N_3O_3S$	483.64	97	Appearance of ketone carbonyl in $^{13}C$ NMR
3	Trigonostemine G	$C_{22}H_{15}N_3O_3$	369.38	95	$^1H$ and $^{13}C$ NMR data identical to the natural product

## Experimental Protocols

### Step 1: Synthesis of (5-((tert-butyl dimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol

Materials:

- 5-((tert-butyl dimethylsilyl)oxy)-1H-indole

- 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole
- n-Butyllithium (n-BuLi) solution (1.6 M in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a solution of 5-((tert-butyldimethylsilyl)oxy)-1H-indole (1.1 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium solution (1.1 equivalents) dropwise.
- Stir the resulting mixture at -78 °C for 30 minutes.
- Add a solution of 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Continue stirring at -78 °C for 2 hours.
- Quench the reaction by the addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

## Step 2: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-

## yl)methanone

Materials:

- (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol
- Activated Manganese Dioxide (MnO<sub>2</sub>)
- 1,4-Dioxane

Procedure:

- To a solution of the alcohol from Step 1 in 1,4-dioxane, add activated MnO<sub>2</sub> (10 equivalents).
- Heat the suspension to reflux and stir vigorously for 4 hours.
- After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the ketone.

## Step 3: Synthesis of Trigonostemine G

Materials:

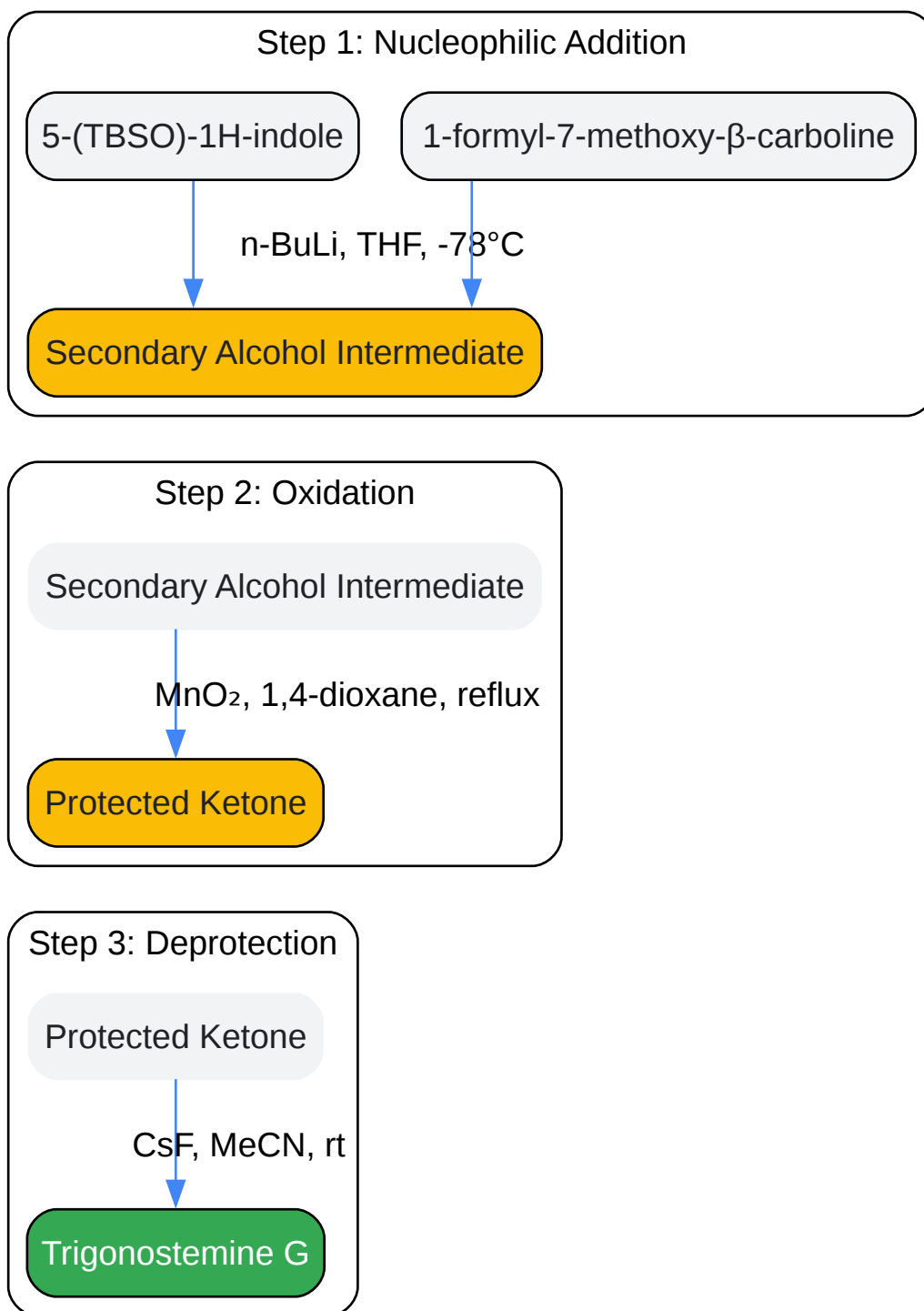
- (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone
- Caesium Fluoride (CsF)
- Acetonitrile (MeCN)

Procedure:

- Dissolve the silyl-protected ketone from Step 2 in acetonitrile.
- Add caesium fluoride (3.0 equivalents) to the solution.

- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain Trigonostemine G.

## Visualizations



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Caption: Total synthesis workflow for Trigonostemine G.

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